

# Application Notes and Protocols for EB-42486 (XL01126) Animal Model Administration

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Compound of Interest					
Compound Name:	EB-42486				
Cat. No.:	B10823870	Get Quote			

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#### Introduction

**EB-42486**, also identified as XL01126, is a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] LRRK2 is a key target in the study of Parkinson's disease and other neurodegenerative disorders. As a bifunctional molecule, **EB-42486** recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to LRRK2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][4] These application notes provide detailed protocols for the in vivo administration of **EB-42486** in animal models, primarily focusing on mice, to facilitate preclinical research and development.

# Data Presentation In Vivo Pharmacokinetic Parameters of EB-42486 (XL01126) in Mice

The following table summarizes the key pharmacokinetic parameters of **EB-42486** following a single dose administration in male C57BL/6 mice.[1][5]



Administration Route	Dose (mg/kg)	Oral Bioavailability (F%)	Key Findings
Intravenous (IV)	5	N/A	Demonstrates systemic exposure.
Intraperitoneal (IP)	30	N/A	Rapid absorption observed.
Oral Gavage (PO)	30	15	Orally bioavailable and demonstrates rapid absorption.[1][2]

Note: High plasma concentrations were maintained above the in vitro DC50 values for an extended period across all administration routes. The compound has been shown to penetrate the blood-brain barrier.[1][5]

In Vitro Degradation Profile of EB-42486 (XL01126)

Cell Line	LRRK2 Genotype	DC50 (4h)	Dmax (4h)	Degradation Half-life (T1/2)
Mouse Embryonic Fibroblasts (MEFs)	Wild-Type (WT)	32 nM	82%	1.2 h
Mouse Embryonic Fibroblasts (MEFs)	G2019S Mutant	14 nM	90%	0.6 h
Human Peripheral Blood Mononuclear Cells (PBMCs)	N/A	72 nM (4h), 17 nM (24h)	>50% at 300nM	2.4 h (at 300nM)

### **Experimental Protocols**



#### Formulation of EB-42486 for In Vivo Administration

Note: The specific vehicle used for in vivo administration of **EB-42486** is not explicitly detailed in the available literature. A common vehicle for similar hydrophobic small molecules is a formulation containing DMSO and polyethylene glycol (PEG), diluted with saline or water. The following is a general protocol; researchers should perform their own solubility and stability tests.

#### Materials:

- EB-42486 (XL01126) powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Polyethylene glycol 400 (PEG400), sterile, injectable grade
- Sterile saline (0.9% NaCl) or sterile water for injection

#### Procedure:

- Stock Solution Preparation:
  - Dissolve EB-42486 powder in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be required to fully dissolve the compound.
- Dosing Solution Preparation (Example for a 30 mg/kg dose at 10 mL/kg volume):
  - For a 20g mouse, the required dose is 0.6 mg.
  - Prepare a fresh dosing solution on the day of administration.
  - A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% sterile saline.
  - $\circ~$  To prepare 1 mL of this vehicle, mix 100 µL of DMSO, 400 µL of PEG400, and 500 µL of sterile saline.



- $\circ$  From the 50 mg/mL stock solution, take 12  $\mu$ L (containing 0.6 mg of **EB-42486**) and add it to 988  $\mu$ L of the vehicle to achieve a final concentration of 0.6 mg/mL.
- Vortex the solution thoroughly to ensure homogeneity.

#### **Animal Model Administration Protocols**

Animal Model: Male C57BL/6 mice are a suitable model for initial pharmacokinetic and pharmacodynamic studies.[1][5] All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

- 1. Oral Gavage (PO) Administration
- Dose: 30 mg/kg[1][5]
- Volume: 5-10 mL/kg
- Procedure:
  - Accurately weigh the animal to determine the correct dosing volume.
  - Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
  - Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
  - Insert the gavage needle into the esophagus and gently deliver the dosing solution into the stomach.
  - Monitor the animal for any signs of distress after administration.
- 2. Intraperitoneal (IP) Administration
- Dose: 30 mg/kg[1][5]
- Volume: 5-10 mL/kg
- Procedure:

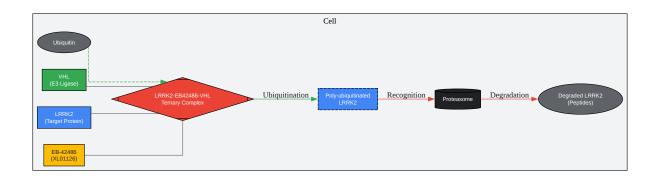


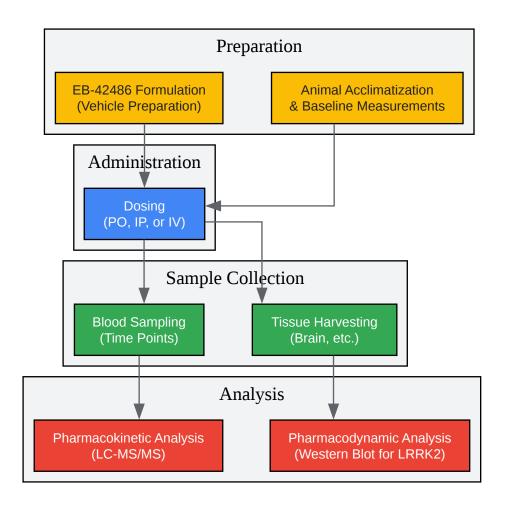
- Weigh the animal to calculate the required injection volume.
- Use a sterile syringe with an appropriate needle size (e.g., 25-27 gauge).
- Restrain the mouse and position it to expose the abdomen.
- Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing internal organs.
- Aspirate to ensure the needle is not in a blood vessel or the bladder before injecting the solution.
- Administer the dose and withdraw the needle.
- Observe the animal for any adverse reactions.
- 3. Intravenous (IV) Administration
- Dose: 5 mg/kg[1][5]
- Volume: 2-5 mL/kg
- Procedure:
  - Weigh the mouse for accurate volume calculation.
  - Use a sterile syringe with a small gauge needle (e.g., 27-30 gauge).
  - Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins.
  - Place the mouse in a restraining device.
  - Insert the needle into one of the lateral tail veins and slowly inject the dosing solution.
  - Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
  - Monitor the animal for any immediate adverse effects.



# Mandatory Visualizations Signaling Pathway









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